4-amino-3-iodo-5-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-3-iodo-5-methylbenzonitrile is an organic compound with the molecular formula C8H7IN2. It is a derivative of benzonitrile, characterized by the presence of an amino group, an iodine atom, and a methyl group on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of 4-amino-3-iodo-5-methylbenzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-amino-3-iodo-5-methylbenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form primary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction reactions can produce nitrobenzonitriles or primary amines, respectively .
Scientific Research Applications
4-amino-3-iodo-5-methylbenzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-amino-3-iodo-5-methylbenzonitrile depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the specific context and application .
Comparison with Similar Compounds
4-amino-3-iodo-5-methylbenzonitrile can be compared with other similar compounds, such as:
3-iodo-4-methylbenzonitrile: Similar structure but lacks the amino group.
4-amino-3-methylbenzonitrile: Similar structure but lacks the iodine atom.
4-bromo-3-methylbenzonitrile: Similar structure but contains a bromine atom instead of iodine.
The presence of different substituents can significantly influence the compound’s behavior in chemical reactions and its suitability for various applications .
Properties
CAS No. |
911124-31-7 |
---|---|
Molecular Formula |
C8H7IN2 |
Molecular Weight |
258.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.